molecular formula C25H33N5O2 B12170563 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B12170563
M. Wt: 435.6 g/mol
InChI Key: SHFFZSRTCXFKRR-UHFFFAOYSA-N
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Description

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their coupling with the acetamide group. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reductive amination using sodium cyanoborohydride is a common method.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium cyanoborohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.

    Pharmacology: The compound’s interaction with various biological targets makes it a candidate for drug development.

    Biochemistry: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine and pyridazine rings play a crucial role in binding to these targets, leading to inhibition or activation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H33N5O2

Molecular Weight

435.6 g/mol

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C25H33N5O2/c31-24(26-14-13-21-7-3-1-4-8-21)20-30-25(32)12-11-23(27-30)29-17-15-28(16-18-29)19-22-9-5-2-6-10-22/h2,5-7,9-12H,1,3-4,8,13-20H2,(H,26,31)

InChI Key

SHFFZSRTCXFKRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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